molecular formula C10H11N5O B1371048 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1153559-81-9

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B1371048
CAS No.: 1153559-81-9
M. Wt: 217.23 g/mol
InChI Key: RYXLAENFGCBBBZ-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer and inflammatory diseases.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.

    Industry: The compound can be used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide
  • 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-4-yl)acetamide
  • 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)propionamide

Uniqueness

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino group and the acetamide linkage can significantly affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-8-4-13-15(6-8)7-10(16)14-9-2-1-3-12-5-9/h1-6H,7,11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXLAENFGCBBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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